6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-32-3) addresses the metabolic instability of unsubstituted imidazopyridine cores, enabling the design of long-acting kinase inhibitors.
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6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-32-3) is a highly functionalized, fluorinated heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors and metabolic modulators [1]. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but the strategic placement of a fluorine atom at the 6-position and a formyl group at the 2-position transforms it into a highly specialized precursor [2]. The 2-carbaldehyde moiety provides an essential electrophilic handle for reductive aminations, Knoevenagel condensations, and macrocyclizations, while the 6-fluoro substitution is critical for modulating core basicity and blocking major metabolic liabilities [3].
Substituting this compound with the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde or the 3-carbaldehyde regioisomer leads to immediate failure in both synthetic trajectory and downstream pharmacological performance. The absence of the 6-fluoro group leaves the imidazopyridine core vulnerable to rapid cytochrome P450-mediated hydroxylation at the C6 position, drastically reducing the in vivo half-life of the final synthesized drug candidate [1]. Furthermore, attempting to use the 3-carbaldehyde isomer completely alters the spatial orientation of the resulting substituents, preventing the formation of critical hinge-binding hydrogen bonds and disrupting the geometry required for macrocyclic kinase inhibition [2]. Thus, for targeted ALK/ROS1 inhibitors and PXR antagonists, this exact regioisomer is a strict procurement requirement.
The incorporation of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine core is a proven strategy to block metabolic oxidation. Comparative studies on imidazopyridine derivatives show that unsubstituted analogs undergo rapid hydroxylation at the C6 position by hepatic microsomes, leading to high clearance rates. The 6-fluoro substitution sterically and electronically protects this soft spot, significantly extending the metabolic half-life of downstream derivatives in human liver microsomes (HLM) compared to their non-fluorinated baselines [1].
| Evidence Dimension | Metabolic half-life (HLM clearance) |
| Target Compound Data | High stability (blocked C6 oxidation) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) due to blocked C6 hydroxylation |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring the 6-fluoro building block ensures that the final synthesized API avoids rapid first-pass metabolism, a critical requirement for oral bioavailability.
The strongly electron-withdrawing nature of the 6-fluoro substituent exerts a significant inductive effect on the imidazopyridine ring system, lowering the pKa of the core nitrogen compared to the unsubstituted analog. While unsubstituted imidazo[1,2-a]pyridines typically possess a pKa around 6.8, the 6-fluoro substitution lowers the predicted pKa to approximately 1.86 . This reduction in basicity prevents excessive protonation at physiological pH, thereby increasing the lipophilicity and passive membrane permeability of the resulting drug candidates.
| Evidence Dimension | Core nitrogen pKa |
| Target Compound Data | Lowered basicity (predicted pKa ~1.86) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine (pKa ~6.8) |
| Quantified Difference | Reduction of >4.0 pKa units |
| Conditions | Physiological pH (7.4) permeability models |
Lowering the core basicity is essential for optimizing the blood-brain barrier (BBB) penetration and cellular uptake of targeted kinase inhibitors.
In the synthesis of next-generation nitrogen-containing macrocyclic ALK/ROS1 kinase inhibitors, the 2-carbaldehyde group is strictly required to achieve the correct cyclization geometry. Patent literature explicitly utilizes 6-fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde to construct the macrocyclic core, achieving high-yield ring closure [1]. Substituting this with a 3-carbaldehyde isomer results in an incompatible trajectory for the macrocyclic tether, leading to failed cyclization or inactive stereoisomers that cannot fit the ALK kinase ATP-binding pocket.
| Evidence Dimension | Macrocyclic ring closure and target binding |
| Target Compound Data | Successful cyclization yielding active ALK inhibitors |
| Comparator Or Baseline | 3-carbaldehyde regioisomers |
| Quantified Difference | Incompatible cyclization trajectory preventing target macrocycle formation |
| Conditions | Macrocyclization via reductive amination/condensation |
For campaigns targeting macrocyclic kinase inhibitors, the 2-formyl position is a non-negotiable structural requirement for successful synthesis.
Procured as a direct precursor for advanced non-small cell lung cancer (NSCLC) therapeutics, where the 2-formyl group enables precise macrocyclization and the 6-fluoro group ensures the necessary metabolic stability for in vivo efficacy [1].
Used as a core scaffold where fluorination restricts off-target CAR activation while maintaining potent PXR antagonistic activity, critical for developing treatments for metabolic diseases [2].
Selected when modifying existing imidazopyridine leads to achieve lower basicity (pKa) and improved lipophilicity, facilitating better blood-brain barrier penetration for neurological targets.